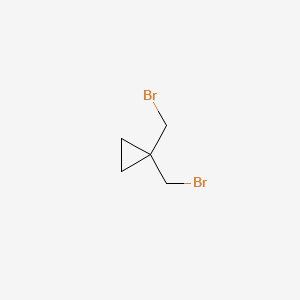

1,1-Bis(bromomethyl)cyclopropane

Description

1,1-Bis(bromomethyl)cyclopropane (CAS 29086-41-7) is a brominated cyclopropane derivative with the molecular formula C₅H₈Br₂ and a molecular weight of 227.93 g/mol . It is a key intermediate in organic synthesis, particularly for preparing cyclopropane and cyclobutane derivatives via electrolytic reduction . The compound is synthesized through methods such as the reaction of cyclopropane-1,1-dimethanol with phosphorus tribromide or via electrolytic reduction of 1,3-dibromides .

Propriétés

IUPAC Name |

1,1-bis(bromomethyl)cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2/c6-3-5(4-7)1-2-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCHFNVRRQTXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452195 | |

| Record name | 1,1-bis(bromomethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29086-41-7 | |

| Record name | 1,1-Bis(bromomethyl)cyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29086-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Bis-(bromomethyl)-cyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029086417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-bis(bromomethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-bis-(Bromomethyl)-cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Mechanism

The reduction proceeds via electron transfer to the carbon-bromine bonds, cleaving the tetrabromide structure. The strained cyclopropane ring forms as a byproduct of ring closure during the reaction.

Bromination of Cyclopropylmethanol with Triphenylphosphine and Bromine

This approach employs a Mitsunobu-like reaction to substitute hydroxyl groups with bromine.

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Reactants | Cyclopropylmethanol, triphenylphosphine, bromine | |

| Solvent | N-Methylacetamide (NMA) | |

| Temperature | -10°C to 0°C | |

| Yield | 77.5% (mono-brominated product) |

Mechanism

Triphenylphosphine reacts with bromine to form a phosphonium intermediate, which facilitates nucleophilic substitution at the hydroxyl-bearing carbon. However, this method primarily generates mono-brominated products due to steric and electronic limitations.

Photobromination of Bicycloalkanes

Radical-mediated photobromination of strained bicyclic compounds offers an alternative pathway.

Reaction Conditions

- Reactants : Bicyclo[3.1.0]hexane derivatives, bromine

- Catalyst : UV light or radical initiators

- Solvent : Non-polar solvents (e.g., carbon tetrachloride)

Key Findings

Photobromination of bicyclo[3.1.0]hexane leads to homolytic cleavage of the cyclopropane bond, forming this compound as a major product. This method leverages the stability of radicals generated under photochemical conditions.

Bromination Using Triarylphosphites

A patented method replaces triphenylphosphine with triarylphosphites to enhance solubility and yield.

Reaction Protocol

- Solubilization : Triphenylphosphite in DMF, sulfolane, or dimethylsulfoxide.

- Bromine Addition : Slow addition at <15°C.

- Cooling : Temperature maintained below 0°C post-reaction.

- Substrate Addition : Cyclopropylmethanol introduced under inert atmosphere.

Advantages

- Improved solubility of phosphite intermediates in polar solvents.

- Reduced side reactions due to controlled temperature.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Electrolytic Reduction | Pentaerythrityl tetrabromide, DMF, TBAB | Not reported | Scalable, fewer byproducts | Requires specialized equipment |

| Triphenylphosphine | Cyclopropylmethanol, PPh₃, Br₂, NMA | 77.5% | High purity, established | Primarily mono-brominated |

| Photobromination | Bicycloalkanes, Br₂, UV light | Not reported | Radical pathway flexibility | Low selectivity, complex workup |

| Triarylphosphites | P(OAr)₃, Br₂, polar solvents | Not reported | Enhanced solubility, fewer side reactions | Limited literature validation |

Analyse Des Réactions Chimiques

1,1-Bis(bromomethyl)cyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, leading to the formation of different cyclopropane derivatives.

Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different functional groups.

Oxidation Reactions: Oxidation of this compound can yield cyclopropane derivatives with oxidized functional groups.

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as reducing agents like zinc powder and oxidizing agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Organic Synthesis

Role as a Synthetic Intermediate

1,1-Bis(bromomethyl)cyclopropane serves as a crucial building block in organic synthesis. Its ability to participate in nucleophilic substitution and electrophilic addition reactions makes it valuable for constructing complex organic molecules. It is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and materials with specialized properties .

Case Study: Synthesis of Nitro-Substituted Triangulanes

In research focused on synthesizing nitro-substituted triangulanes, this compound was employed as a precursor. The compound's reactivity facilitated the introduction of nitro groups into the triangulane framework, showcasing its utility in producing biologically active compounds .

Materials Science

Development of Unique Materials

The structural characteristics of this compound allow it to be used in developing materials with specific mechanical and electronic properties. Its high reactivity enables the formation of cross-linked networks, which can enhance the durability and performance of polymers .

Comparison with Similar Compounds

| Compound | Structure Type | Key Application |

|---|---|---|

| This compound | Cyclopropane derivative | Intermediate for complex synthesis |

| Cyclopropylmethyl Bromide | Cyclopropyl derivative | Alkylating agent |

| 1,1-Dibromocyclopropane | Dibrominated cyclopropane | Less reactive than bis(bromomethyl) |

Biological Research

Synthesis of Bioactive Compounds

This compound is also utilized in synthesizing biologically active molecules. Research indicates that compounds derived from this compound exhibit antimicrobial and antiviral properties, making them potential candidates for drug development .

Toxicological Studies

Studies on the effects of this compound in animal models reveal that while low doses may induce subtle metabolic changes, higher doses can lead to significant toxicity and tissue damage. This highlights the importance of dosage in evaluating its biological activity.

Chemical Mechanisms and Reactions

Mechanistic Insights

Research indicates that under reductive conditions, the primary reaction pathways for this compound involve ring opening and subsequent transformations into more complex structures. These reactions often proceed through radical mechanisms due to the strain inherent in the cyclopropane ring .

Mécanisme D'action

The mechanism of action of 1,1-bis(bromomethyl)cyclopropane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl groups act as leaving groups, allowing for the formation of new bonds with nucleophiles. This reactivity is influenced by the strain in the cyclopropane ring, which makes the compound more reactive than larger ring systems .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

1,1-Bis(hydroxymethyl)cyclopropane (CAS 39590-81-3)

- Structure and Synthesis: This compound replaces bromine atoms with hydroxyl groups. It is synthesized via the reaction of dibromoneopentyl glycol with zinc powder (1:1.05 molar ratio) in ethanol/water at 80°C, achieving a yield of 87.3% .

- Applications : A critical intermediate for montelukast sodium (an asthma medication). Its synthesis avoids toxic selenium-based reagents used in alternative routes .

1,1-Cyclopropanedicarboxylic Acid (CAS 598-10-7)

- Structure and Synthesis: Contains two carboxylic acid groups. Prepared via condensation of selenone with malonic ester, followed by hydrolysis .

- Applications: Precursor for heterocyclic compounds, such as 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane, which exhibits antimicrobial activity .

- Comparison : Unlike the brominated derivative, this compound is polar and water-soluble, enabling its use in pharmaceutical derivatization .

1,1-Bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane

- Structure and Synthesis : Derived from 1,1-cyclopropanedicarboxylic acid via reflux with thiosemicarbazide and POCl₃ .

- Applications: Evaluated for antimicrobial, anti-inflammatory, and analgesic properties.

- Comparison: The amino-thiadiazolyl groups enhance biological activity, contrasting with the brominated compound’s role in materials synthesis .

1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane

Activité Biologique

The molecular formula of 1,1-bis(bromomethyl)cyclopropane is CHBr. The bromomethyl groups are highly reactive, allowing for diverse chemical transformations. These groups can participate in nucleophilic substitution and electrophilic addition reactions, which are critical for synthesizing more complex organic molecules .

| Property | Value |

|---|---|

| Molecular Weight | 207.93 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Reactivity | High due to bromomethyl groups |

Biological Activity Overview

Although direct studies on the biological activity of this compound are scarce, several related compounds and structural analogs have shown promising biological properties. Compounds with similar halogenated structures are often investigated for their antimicrobial, anticancer, and cytotoxic activities.

Potential Anticancer Activity

Research indicates that halogenated compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with spirocyclopropane structures have demonstrated significant anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest . The reactivity of the bromomethyl groups may facilitate targeted delivery to cancer cells, enhancing their efficacy as cytotoxic agents.

Study on Related Spirocyclopropanes

A study evaluated the biological activities of bis(spiro pyrazolone)cyclopropanes against several human cancer cell lines (RKO, A-549, MCF-7, PC-3, and HeLa). The results showed that derivatives exhibited IC values ranging from 49.79 µM to 113.70 µM against these cell lines, indicating significant cytotoxic potential . Although these findings do not directly involve this compound, they highlight the potential for similar compounds to exhibit notable biological activities.

Antioxidant Activity

In vitro studies have reported that certain bis(cyclopropyl) compounds possess good antioxidant activity. This property is crucial for combating oxidative stress-related diseases and could be a beneficial aspect of compounds derived from or related to this compound .

The mechanism through which this compound may exert its biological effects likely involves its reactivity with biological macromolecules. The bromomethyl groups can interact with nucleophiles in proteins or DNA, potentially leading to modifications that disrupt normal cellular functions. Further research is needed to elucidate these interactions specifically.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,1-bis(bromomethyl)cyclopropane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via bromination of 1,1-dimethylcyclopropane using bromine (Br₂) under free radical conditions in non-polar solvents like CCl₄. Precise control of temperature (0–25°C) and stoichiometry (2:1 Br₂:substrate) is critical to avoid over-bromination. Characterization via GC-MS and NMR confirms purity . For bis-brominated derivatives, sequential alkylation or photochemical bromination may be required, with yields optimized by inert atmosphere conditions to prevent radical quenching .

Q. How can researchers characterize the structural stability of this compound under varying storage conditions?

- Methodological Answer : Stability is assessed using accelerated degradation studies (40°C, 75% humidity) over 30 days. NMR and FT-IR track bromine dissociation or cyclopropane ring-opening. Storage under argon at –20°C in amber vials minimizes decomposition. Differential scanning calorimetry (DSC) identifies thermal degradation thresholds (typically >120°C) .

Q. What analytical techniques are essential for confirming the purity and identity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (in CDCl₃) are standard. Key NMR signals include cyclopropane protons (δ 1.2–1.8 ppm) and BrCH₂ groups (δ 3.5–4.0 ppm). GC-MS with electron ionization (EI) at 70 eV confirms molecular ion peaks (m/z 228 for C₅H₈Br₂) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic pathways govern the nucleophilic ring-opening reactions of this compound?

- Methodological Answer : The strained cyclopropane ring undergoes nucleophilic attack at the methylene carbons. For example, reaction with triphenylphosphine (PPh₃) proceeds via SN2 displacement, forming phosphonium intermediates. Kinetic studies (monitored by ³¹P NMR) reveal rate dependence on solvent polarity (e.g., DMSO accelerates reaction 10-fold vs. THF) . Computational DFT studies (B3LYP/6-31G*) model transition states and predict regioselectivity in ring-opening .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : QSPR models (e.g., ACD/Labs Percepta) calculate electrophilicity indices (ω ≈ 2.5 eV) to predict susceptibility to Suzuki-Miyaura coupling. Molecular dynamics simulations (AMBER) assess steric hindrance from bromine substituents, which may limit palladium catalyst access. Retrosynthetic AI tools (e.g., Pistachio/Bkms_metabolic) propose viable routes using Grignard reagents or iron-catalyzed cross-couplings .

Q. What strategies mitigate toxicity risks during in vitro biological studies involving this compound?

- Methodological Answer : NIOSH guidelines recommend <0.1 ppm airborne exposure limits. In vitro assays (e.g., cytotoxicity in HEK293 cells) require sealed gloveboxes with HEPA filtration. LC-MS quantifies intracellular bromine accumulation, while ROS assays (DCFH-DA probe) monitor oxidative stress. Pre-treatment with N-acetylcysteine (5 mM) reduces apoptosis in primary hepatocytes .

Q. How does this compound compare to mono-brominated analogs in medicinal chemistry applications?

- Methodological Answer : The bis-brominated derivative exhibits enhanced electrophilicity, enabling dual alkylation of cysteine residues (e.g., in kinase inhibitors). Comparative SAR studies show 10-fold higher potency in EGFR inhibition (IC₅₀ = 0.8 µM vs. 8 µM for mono-brominated analogs). Metabolic stability (human liver microsomes) is lower (t₁/₂ = 12 min vs. 45 min), necessitating prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.